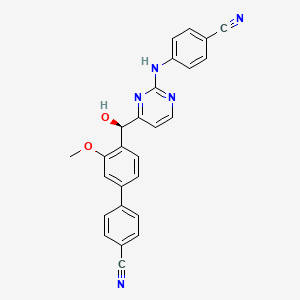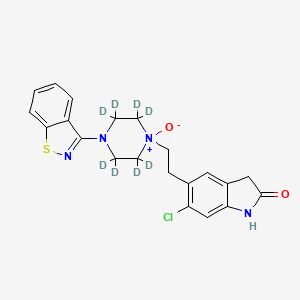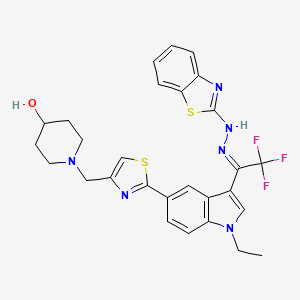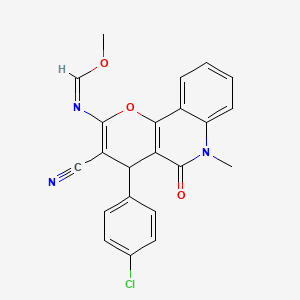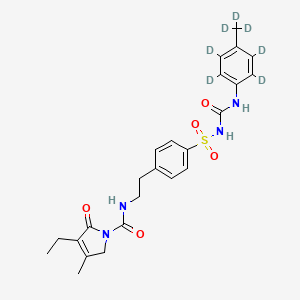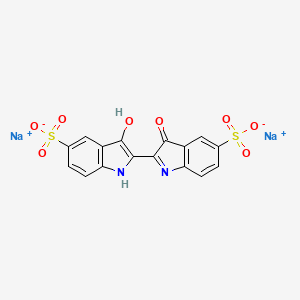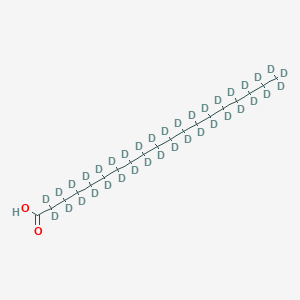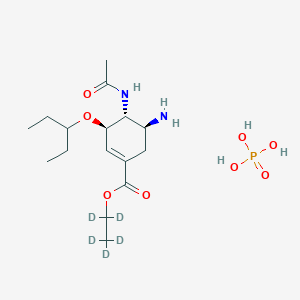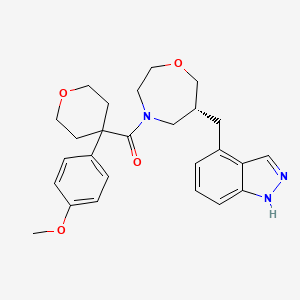
CBP/p300-IN-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CBP/p300-IN-16 is a small molecule inhibitor that targets the CREB-binding protein (CBP) and p300, which are closely related acetyltransferases and transcriptional coactivators. These proteins play critical roles in regulating gene expression through histone acetylation and are involved in various cellular processes, including development, differentiation, and disease progression .
Vorbereitungsmethoden
The synthesis of CBP/p300-IN-16 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and process intensification to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
CBP/p300-IN-16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the molecule .
Wissenschaftliche Forschungsanwendungen
CBP/p300-IN-16 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CBP and p300 in gene regulation and chromatin remodeling. In biology, it is employed to investigate the mechanisms of transcriptional regulation and the effects of histone acetylation on cellular processes .
In medicine, this compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. It has been found to inhibit the growth of cancer cells by blocking the activity of CBP and p300, which are often overexpressed in tumors. Additionally, it has been studied for its potential to modulate immune responses and reduce inflammation .
Wirkmechanismus
The mechanism of action of CBP/p300-IN-16 involves its binding to the bromodomain of CBP and p300, thereby inhibiting their acetyltransferase activity. This inhibition prevents the acetylation of histones and other proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include various transcription factors and coactivators that interact with CBP and p300, as well as the histones themselves .
Vergleich Mit ähnlichen Verbindungen
CBP/p300-IN-16 is unique in its ability to selectively inhibit the bromodomain of CBP and p300, distinguishing it from other inhibitors that target different domains or have broader specificity. Similar compounds include FT-6876, A-485, and CCS1477, which also inhibit CBP and p300 but may differ in their potency, selectivity, and pharmacokinetic properties .
Eigenschaften
Molekularformel |
C26H31N3O4 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
[(6R)-6-(1H-indazol-4-ylmethyl)-1,4-oxazepan-4-yl]-[4-(4-methoxyphenyl)oxan-4-yl]methanone |
InChI |
InChI=1S/C26H31N3O4/c1-31-22-7-5-21(6-8-22)26(9-12-32-13-10-26)25(30)29-11-14-33-18-19(17-29)15-20-3-2-4-24-23(20)16-27-28-24/h2-8,16,19H,9-15,17-18H2,1H3,(H,27,28)/t19-/m1/s1 |
InChI-Schlüssel |
DVARPKLPZMHFHM-LJQANCHMSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N3CCOC[C@@H](C3)CC4=C5C=NNC5=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N3CCOCC(C3)CC4=C5C=NNC5=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


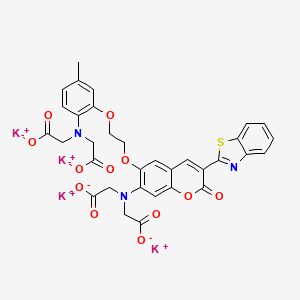
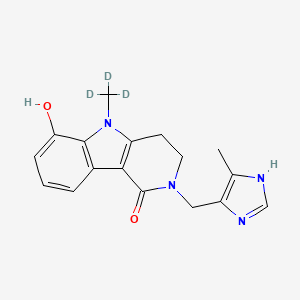
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
